molecular formula C8H5BrN2 B057720 7-溴喹唑啉 CAS No. 89892-22-8

7-溴喹唑啉

货号 B057720
CAS 编号: 89892-22-8
分子量: 209.04 g/mol
InChI 键: KMVULHBAEVRKCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromoquinazoline is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound with a molecular formula of C7H5BrN2. 7-Bromoquinazoline is a colorless solid with a molar mass of 180.04 g/mol and a melting point of 176-177°C. It is insoluble in water but soluble in ethanol, chloroform, and other organic solvents.

科学研究应用

癌症治疗

喹唑啉衍生物,包括7-溴喹唑啉,在癌症治疗中展现出作为治疗剂的潜力 . 它们被发现具有抗肿瘤特性,其有效性很大程度上取决于取代基的性质及其在一个循环化合物上的存在和位置 . 例如,喹唑啉衍生物正在被设计和合成,作为针对膀胱癌的潜在抗癌活性药物 .

抗增殖作用

研究表明,某些7-溴喹唑啉衍生物对各种细胞系表现出抗增殖作用 . 例如,一系列与 7-氨基-2-芳基-5-溴吲哚结合的 2-芳基-4-氯喹唑啉缀合物对 Caco-2、C3A、MCF-7 和 HeLa 细胞表现出抗增殖作用 .

新化合物的合成

7-溴喹唑啉可用于合成新的化合物。 许多研究小组已成功利用铜催化的 Ullmann 型偶联程序,对芳基溴化物和苯甲酰胺进行合成喹唑啉衍生物 .

生物活性研究

喹唑啉衍生物,包括 7-溴喹唑啉,由于其显著的生物活性,在合成和生物活性研究中引起了极大的关注 . 这包括广泛的治疗活性,例如抗癌、抗炎、抗菌、镇痛、抗病毒、抗细胞毒素、抗痉挛、抗结核、抗氧化、抗疟疾、抗高血压、抗肥胖、抗精神病和抗糖尿病 .

靶向治疗的开发

7-溴喹唑啉及其衍生物正在被探索用于开发针对膀胱癌等复杂疾病的靶向治疗 . 这包括将治疗针对特定分子途径,这是膀胱癌治疗中一个很有希望的方向 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="

安全和危害

While specific safety and hazard information for 7-Bromoquinazoline was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

未来方向

Quinazoline derivatives, including 7-Bromoquinazoline, continue to draw interest due to their significant biological activities. Future research directions include the development of new drugs or drug candidates, particularly in the field of cancer treatment .

属性

IUPAC Name

7-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVULHBAEVRKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458338
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89892-22-8
Record name 7-bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-bromo-2-iodoquinazoline (69 mg, 206 μmol), triphenylphosphine (5.4 mg, 21 μmol), and Pd(OAc)2 (3.2 mg, 14 μmol) in DMF (4.0 mL) was added TEA (72 μL, 515 μmol) and formic acid (9.5 μL, 247 μmol). The reaction mixture was stirred at 70° C. overnight. After cooling, the reaction mixture was concentrated, and the crude residue was dissolved in DCM and mixed with SiO2. The solvent was evaporated, and the residue was purified with flash column chromatography (pure DCM→3% MeOH in DCM) to obtain the desired product 7-bromoquinazoline (22 mg, 51%) as a white solid. LCMS (API-ES) m/z (%): 210.0 (100%, M++H).
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
5.4 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.2 mg
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
9.5 μL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoquinazoline
Reactant of Route 2
7-Bromoquinazoline
Reactant of Route 3
7-Bromoquinazoline
Reactant of Route 4
7-Bromoquinazoline
Reactant of Route 5
7-Bromoquinazoline
Reactant of Route 6
7-Bromoquinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。